
5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves the inhibition of specific enzymes and proteins that are involved in the inflammatory response, tumor growth, and bacterial growth. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. It also inhibits the activity of topoisomerase II, which is a protein that is involved in DNA replication and repair.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. This compound has been found to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to inhibit the growth of various cancer cell lines. It also exhibits antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its ability to selectively target specific enzymes and proteins, making it a valuable tool for studying the mechanisms of various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol. One area of research is the development of new drugs based on this compound for the treatment of inflammatory diseases, cancer, and bacterial infections. Another area of research is the study of the molecular mechanisms underlying the anti-inflammatory, anti-tumor, and antibacterial properties of this compound. Finally, the potential toxicity of this compound should be further investigated to determine its safety and suitability for use in clinical trials.
Synthesemethoden
The synthesis of 5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves the reaction of 1,3-dimethyl-5-amino-1H-pyrazole with 2-methoxybenzaldehyde and thiourea in the presence of a catalyst. The resulting compound has a molecular weight of 347.4 g/mol and a melting point of 238-240°C.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol have been explored in various scientific research studies. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties, making it a promising candidate for the development of new drugs.
Eigenschaften
Molekularformel |
C14H15N5OS |
|---|---|
Molekulargewicht |
301.37 g/mol |
IUPAC-Name |
3-(2,5-dimethylpyrazol-3-yl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H15N5OS/c1-9-8-11(18(2)17-9)13-15-16-14(21)19(13)10-6-4-5-7-12(10)20-3/h4-8H,1-3H3,(H,16,21) |
InChI-Schlüssel |
DBVIMIMAFWRJIL-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)C2=NNC(=S)N2C3=CC=CC=C3OC)C |
Kanonische SMILES |
CC1=NN(C(=C1)C2=NNC(=S)N2C3=CC=CC=C3OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-4-(1-methyl-1H-pyrazol-4-yl)-8-[(1-methyl-1H-pyrazol-4-yl)methylene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B279927.png)
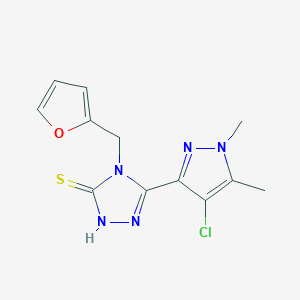

![5-[(4-fluorophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-2-furamide](/img/structure/B279934.png)
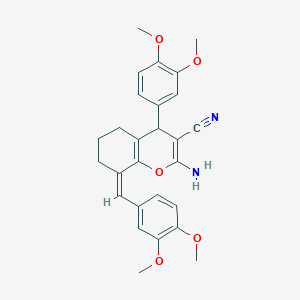
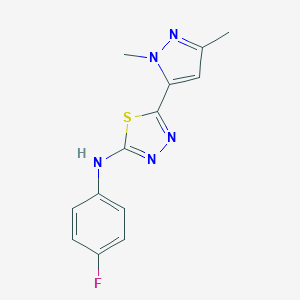
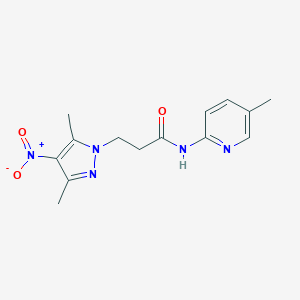

![N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279943.png)

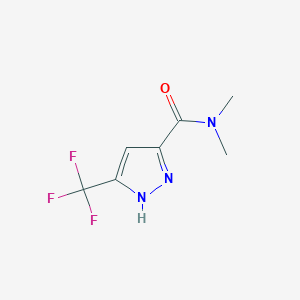
![Ethyl 2-[(2-chloropyridin-3-yl)carbamoyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B279947.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-fluorophenoxy)methyl]-2-furamide](/img/structure/B279949.png)
